

The Discovery and Synthesis of BMS-962212: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of **BMS-962212**, a potent, selective, and reversible small molecule inhibitor of Factor XIa (FXIa). The information presented is collated from key scientific publications and intended for an audience with a background in medicinal chemistry, pharmacology, and drug development.

Introduction

BMS-962212 is a clinical candidate developed for parenteral administration as an antithrombotic agent.[1] Its mechanism of action is the direct inhibition of Factor XIa, a critical enzyme in the intrinsic pathway of the coagulation cascade.[2] The rationale for targeting FXIa is based on evidence suggesting that its inhibition can prevent thrombosis with a reduced risk of bleeding compared to traditional anticoagulants.[1] This document details the pharmacological profile, synthesis, and key experimental methodologies used in the development of BMS-962212.

Pharmacological Profile

BMS-962212 has demonstrated a desirable pharmacological profile, characterized by high potency, selectivity, and efficacy in preclinical models.

In Vitro Potency and Selectivity



The inhibitory activity of **BMS-962212** against FXIa and other related serine proteases was determined through various enzymatic assays. The key quantitative data are summarized in the table below.

Target	Assay Type	Parameter	Value
Human Factor XIa	Enzymatic Assay	Ki	0.7 nM[3]
Human Plasma Kallikrein	Enzymatic Assay	Ki	0.31 μΜ[4]
Human Chymotrypsin	Enzymatic Assay	Ki	11 μΜ[4]
Human Thrombin	Clotting Assay	-	No significant inhibition
Human Factor Xa	Clotting Assay	-	No significant inhibition
Human Factor VIIa	Clotting Assay	-	No significant inhibition
Human Activated Protein C	Clotting Assay	-	No significant inhibition
Human Trypsin	Enzymatic Assay	-	No significant inhibition

In Vivo Efficacy and Pharmacodynamics

The antithrombotic efficacy of **BMS-962212** was evaluated in several animal models of thrombosis. The key findings are presented below.



Animal Model	Efficacy Endpoint	Parameter	Value
Rabbit Arteriovenous Shunt Thrombosis	Thrombus Weight Reduction	EC50	80 nM[5]
Rabbit Electrically- Induced Carotid Artery Thrombosis	Thrombus Weight Reduction	-	Dose-dependent reduction
Monkey Electrically- Induced Carotid Artery Thrombosis	Thrombus Weight Reduction	-	35±9% reduction at 0.5+1.4 mg/kg+mg/kg/h[6]
74±5% reduction at 2+5.6 mg/kg+mg/kg/h[6]			

Pharmacodynamic effects were primarily assessed by measuring the activated partial thromboplastin time (aPTT).

Species	Dosing	aPTT Change
Rabbit	Intravenous	Dose-dependent increase[5]
Monkey	Intravenous	2.4±0.1-fold increase at 0.5+1.4 mg/kg+mg/kg/h[6]
2.9±0.1-fold increase at 2+5.6 mg/kg+mg/kg/h[6]		
Human (Healthy Subjects)	2-hour IV infusion (1.5-25 mg/h)	>90% of mean maximal aPTT achieved within 30 minutes[5]

Pharmacokinetics

Pharmacokinetic properties of **BMS-962212** were assessed in preclinical species and in first-in-human studies.



Species	Administration	Half-life (t1/2)	Key Findings
Rat, Dog	Intravenous	-	Moderate clearance predicted by allometric scaling.[7]
Human (Healthy Subjects)	2-hour IV infusion (1.5-25 mg/h)	2.04 to 4.94 h[7]	Rapid drug elimination.[5]
5-day IV infusion (1- 20 mg/h)	6.22 to 8.65 h[7]	-	

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of **BMS-962212**.

Synthesis of BMS-962212

The chemical synthesis of **BMS-962212** is a multi-step process. A significant number of impurities can be generated in the final step, requiring a specialized purification method. A supercritical fluid chromatography (SFC) method using water and ammonia as additives was developed for the purification and desalting of the zwitterionic active pharmaceutical ingredient (API).[6]

Factor XIa Enzymatic Assay

The inhibitory potency (Ki) of **BMS-962212** against human FXIa was determined using a chromogenic substrate assay.

Protocol:

- Human FXIa enzyme is incubated with varying concentrations of BMS-962212 in a buffer solution (e.g., Tris-buffered saline with polyethylene glycol).
- The reaction is initiated by the addition of a chromogenic substrate for FXIa.
- The rate of substrate cleavage is monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader.



- The initial reaction velocities are plotted against the inhibitor concentration.
- The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors.

In Vivo Thrombosis Models

This model assesses the ability of an antithrombotic agent to prevent thrombus formation in an extracorporeal shunt.

Protocol:

- · Anesthetized rabbits are used.
- An arteriovenous shunt is created by connecting the carotid artery and jugular vein with a
 piece of thrombogenic material (e.g., silk thread) enclosed within tubing.
- BMS-962212 or vehicle is administered intravenously as a bolus followed by a continuous infusion.
- Blood is allowed to circulate through the shunt for a defined period.
- The shunt is removed, and the thrombus formed on the silk thread is carefully excised and weighed.
- The EC50 is calculated as the concentration of the compound that produces a 50% reduction in thrombus weight compared to the vehicle control.[5]

This model evaluates the efficacy of an antithrombotic agent in a more physiologically relevant setting of arterial thrombosis.

Protocol:

- Anesthetized monkeys are used.
- The carotid artery is surgically exposed.



- A controlled electrical current is applied to the artery to induce endothelial injury and subsequent thrombus formation.
- **BMS-962212** or vehicle is administered intravenously as a bolus dose plus infusion starting before the initiation of thrombosis.[6]
- After a set period, the thrombosed arterial segment is isolated, and the wet weight of the thrombus is determined.[6]

Coagulation Assays

The aPTT assay measures the integrity of the intrinsic and common pathways of the coagulation cascade.

Protocol:

- Citrated plasma samples are collected from the study subjects (animal or human).
- The plasma is incubated with a reagent containing a contact activator (e.g., silica) and phospholipids.
- Calcium chloride is added to initiate coagulation.
- The time taken for clot formation is measured using a coagulometer.

X-ray Crystallography

The three-dimensional structure of FXIa in complex with inhibitors was determined by X-ray crystallography to elucidate the binding mode and guide structure-activity relationship (SAR) studies.

Protocol:

- Crystals of the FXIa-inhibitor complex are grown using vapor diffusion or batch crystallization methods.[2]
- The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.



- The diffraction data is processed to determine the electron density map of the complex.
- A molecular model of the protein-ligand complex is built into the electron density map and refined to obtain the final structure.

Visualizations

Coagulation Cascade and Inhibition by BMS-962212

The following diagram illustrates the simplified coagulation cascade, highlighting the point of intervention by **BMS-962212**.



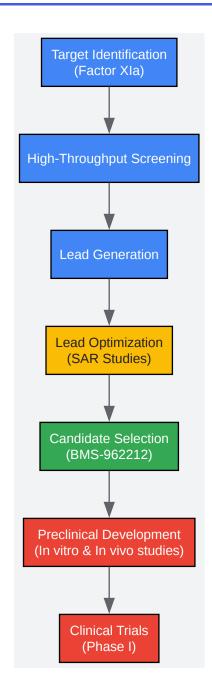
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Caption: Simplified coagulation cascade showing inhibition of FXIa by BMS-962212.

Drug Discovery and Development Workflow for BMS-962212

This diagram outlines the general workflow from target identification to clinical development for **BMS-962212**.





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Caption: General workflow for the discovery and development of BMS-962212.

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